5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine
CAS No.:
Cat. No.: VC20138064
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O2 |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C14H14N2O2/c1-9-11(3-5-14(15)16-9)10-2-4-12-13(8-10)18-7-6-17-12/h2-5,8H,6-7H2,1H3,(H2,15,16) |
| Standard InChI Key | JEQIRMXIGMWYOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N)C2=CC3=C(C=C2)OCCO3 |
Introduction
The compound 5-(2,3-Dihydrobenzo[b] dioxin-6-yl)-6-methylpyridin-2-amine is a heterocyclic organic molecule featuring a pyridine ring substituted with a methyl group and an amine functional group, as well as a fused benzodioxin moiety. This structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development. The compound's unique structural features make it of interest for further studies in pharmacology and material science.
Synthesis
The synthesis of 5-(2,3-Dihydrobenzo[b] dioxin-6-yl)-6-methylpyridin-2-amine typically involves multi-step organic reactions:
-
Formation of the Pyridine Core: The pyridine ring is constructed via condensation reactions using precursors such as aldehydes and ammonia derivatives.
-
Introduction of the Benzodioxin Group: The benzodioxin moiety is added through cyclization reactions involving catechol derivatives.
-
Functionalization: Final steps include methylation and amination to introduce the methyl and amine groups at specific positions on the pyridine ring.
Medicinal Chemistry
The compound's structure suggests potential activity as:
-
Enzyme Inhibitor: The amine group can interact with enzyme active sites.
-
Antioxidant: The benzodioxin moiety may confer radical-scavenging properties.
Material Science
The aromatic and heterocyclic components make it suitable for:
-
Polymer Precursors: Used in creating advanced materials.
-
Electronic Applications: Potential use in organic semiconductors.
Analytical Data
| Technique | Findings |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirmed the positions of methyl and amine groups on the pyridine ring. |
| Mass Spectrometry (MS) | Molecular ion peak at 216 m/z consistent with molecular weight. |
| Infrared Spectroscopy (IR) | Peaks corresponding to -NH2 stretching and aromatic C-H vibrations. |
Research Findings
Preliminary studies suggest that this compound exhibits:
-
High Stability: Due to its aromaticity and fused-ring system.
-
Biological Activity: Potential as an anti-inflammatory agent based on docking studies against enzymes like COX-2 and 5-lipoxygenase.
-
Synthetic Versatility: Can be modified to create derivatives with enhanced properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume